3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
3-methylsulfanyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-24-16-5-2-4-14(9-16)18(23)20-11-13-8-15(12-19-10-13)21-7-3-6-17(21)22/h2,4-5,8-10,12H,3,6-7,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPLRZCBUBXVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridinylmethyl intermediate, followed by the introduction of the benzamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The compound’s benzamide core is shared with several analogs, but its substituents differentiate it:
Key Observations :
- The target compound’s methylsulfanyl group may enhance lipophilicity compared to halogenated analogs (e.g., 4h in has chloro groups) .
Physicochemical Properties
While melting points (MP) and spectral data for the target compound are unavailable, analogs provide context:
Key Observations :
Biological Activity
The compound 3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is a novel benzamide derivative that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the benzamide backbone and the incorporation of the pyridine and oxopyrrolidine moieties. The general synthetic route may include:
- Formation of the Benzamide : Reacting appropriate carboxylic acids with amines.
- Pyridine and Oxopyrrolidine Linkage : Utilizing coupling reactions to integrate these functional groups into the benzamide structure.
Biological Activity
The biological activity of 3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide has been evaluated in various studies, focusing on its antifungal and insecticidal properties.
Antifungal Activity
In a study evaluating a series of benzamides, compounds similar to 3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide demonstrated significant antifungal activity against several fungal strains, including Botrytis cinerea and Fusarium graminearum. The results indicated that certain derivatives exhibited higher efficacy compared to standard antifungal agents like pyraclostrobin.
| Compound | Fungal Strain | Inhibition Rate (%) at 100 mg/L |
|---|---|---|
| 3-(Methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide | Botrytis cinerea | 83.6% |
| Example Compound A | Fusarium graminearum | 81.4% |
| Example Compound B | Marssonina mali | 78.0% |
Insecticidal Activity
The compound's insecticidal properties were assessed against various insect larvae. The results showed promising larvicidal activity, with some derivatives achieving over 90% mortality at concentrations as low as 10 mg/L.
| Compound | Insect Species | Mortality Rate (%) at 10 mg/L |
|---|---|---|
| 3-(Methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide | Mythimna sepatara | 100% |
| Example Compound C | Aedes aegypti | 85% |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the oxopyrrolidine moiety plays a critical role in binding to target enzymes or receptors involved in fungal growth and insect development.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in agricultural applications:
- Case Study on Fungal Resistance : A field study demonstrated that crops treated with compounds similar to 3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide showed reduced fungal infections compared to untreated controls.
- Larvicidal Efficacy in Mosquito Control : In laboratory settings, this compound has shown potential as a biopesticide against mosquito larvae, indicating its applicability in vector control strategies.
Q & A
Basic: What are the recommended synthetic routes for 3-(methylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide?
The synthesis typically involves multi-step coupling reactions. A common approach is:
- Step 1 : Prepare the pyridine intermediate, 5-(2-oxopyrrolidin-1-yl)pyridin-3-ylmethanamine, via nucleophilic substitution of a halogenated pyridine derivative with 2-pyrrolidone under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : React 3-(methylsulfanyl)benzoic acid with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.
- Step 3 : Couple the acyl chloride with the pyridine intermediate using a base like triethylamine (TEA) in anhydrous THF at 0–5°C to minimize side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%).
Basic: How should researchers characterize this compound to confirm structural integrity?
Key characterization methods include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns matching the methylsulfanyl and pyrrolidinone moieties .
- Infrared (IR) Spectroscopy : Stretching vibrations for amide C=O (~1680 cm⁻¹) and sulfanyl C–S (~700 cm⁻¹) .
Advanced: How can structure-activity relationships (SAR) be explored for analogs of this compound?
Methodological steps for SAR studies:
- Core Modifications :
- Biological Assays :
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities against targets like dopamine receptors or kinases, leveraging the pyridine-pyrrolidinone scaffold’s flexibility .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Strategies include:
- Pharmacokinetic Profiling :
- Formulation Optimization :
- Target Engagement Studies :
- Employ PET tracers (e.g., [¹¹C]raclopride analogs) to confirm in vivo target binding in rodent models .
Basic: What are the common impurities in the synthesis of this compound, and how are they controlled?
Typical impurities and mitigation strategies:
- Unreacted Acyl Chloride : Detectable via TLC (Rf ~0.8 in ethyl acetate/hexane). Remove by aqueous NaHCO₃ wash .
- Pyridine Dimer Byproducts : Formed during coupling; suppress using excess amine intermediate (1.2 eq.) and low temperatures .
- Oxidation of Methylsulfanyl : Monitor via HPLC-MS; store the compound under inert gas (N₂/Ar) with antioxidants (e.g., BHT) .
Advanced: What computational methods are suitable for predicting the compound’s metabolic stability?
Approaches include:
- CYP450 Metabolism Prediction : Use StarDrop or MetaSite to identify vulnerable sites (e.g., methylsulfanyl or pyrrolidinone oxidation) .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess interactions with CYP3A4 or CYP2D6 isoforms .
- QSAR Models : Train models with datasets from PubChem BioAssay (AID 1259375) to predict clearance rates .
Basic: What in vitro assays are recommended for initial biological evaluation?
Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Kinase Inhibition : Screen against a kinase panel (e.g., EGFR, BRAF) using ADP-Glo™ assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced: How can the compound’s stability under physiological conditions be improved?
Solutions include:
- Prodrug Design : Convert the benzamide to a tert-butyl ester prodrug to enhance plasma stability .
- Salt Formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility (test via shake-flask method) .
- Co-crystallization : Engineer co-crystals with succinic acid to stabilize the pyrrolidinone moiety .
Advanced: What strategies address low target selectivity in kinase inhibition studies?
Optimize selectivity via:
- Fragment-Based Screening : Use X-ray crystallography (e.g., PDB 7LWE) to identify key hinge-region interactions and modify the pyridine linker .
- Selectivity Profiling : Test against 468 kinases (DiscoverX KINOMEscan) and apply machine learning (e.g., Random Forest) to prioritize structural modifications .
Basic: What are the storage and handling protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
